5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine: is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a cyclopropyl group at the 5-position and an iodine atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine typically involves the iodination of a pyrazolo[3,4-b]pyrazine precursor. One common method is the iodination of 5-cyclopropyl-1H-pyrazolo[3,4-b]pyrazine using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazolo[3,4-b]pyrazine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-cyclopropyl-3-azido-1H-pyrazolo[3,4-b]pyrazine .
Scientific Research Applications
Chemistry: 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the regulation of cellular processes and have therapeutic potential in treating diseases such as cancer .
Medicine: The compound’s ability to inhibit specific enzymes makes it a candidate for drug development. It is being investigated for its potential to treat various cancers and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for creating new compounds with desired properties .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Molecular Targets and Pathways:
Kinases: The compound targets various kinases involved in cell signaling.
Comparison with Similar Compounds
- 5-Cyclopropyl-3-bromo-1H-pyrazolo[3,4-b]pyrazine
- 5-Cyclopropyl-3-chloro-1H-pyrazolo[3,4-b]pyrazine
- 5-Cyclopropyl-3-fluoro-1H-pyrazolo[3,4-b]pyrazine
Comparison: Compared to its analogs, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger halogen and can participate in different types of chemical reactions compared to bromine, chlorine, or fluorine. This makes the compound particularly useful in specific synthetic applications and biological studies .
Properties
Molecular Formula |
C8H7IN4 |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-cyclopropyl-3-iodo-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7IN4/c9-7-6-8(13-12-7)10-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,10,12,13) |
InChI Key |
LDYXMDAWNBKPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(NN=C3N=C2)I |
Origin of Product |
United States |
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